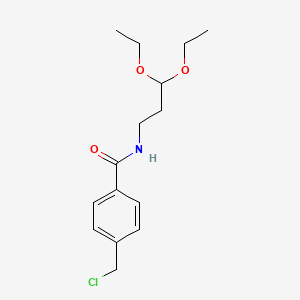
10-Pentacosanone
Overview
Description
10-Pentacosanone is a type of very long-chain methyl ketone . It is a major component of the UV-reflective abdominal wax of dragonflies . The IUPAC name for this compound is pentacosan-13-one .
Synthesis Analysis
The synthesis of 2-pentacosanone, a similar compound to this compound, has been studied in the context of dragonfly wax. The compound spontaneously forms light-scattering scale-like fine structures with strong UV reflection .Molecular Structure Analysis
This compound has a molecular formula of C25H50O . It is a long-chain molecule with a ketone functional group. The exact structure and position of the ketone group can vary, as seen in similar compounds like 2-pentacosanone and 13-pentacosanone .Scientific Research Applications
Colorimetric Sensor Development
10-Pentacosanone and related compounds have been utilized in developing colorimetric sensors. For instance, Pumtang et al. (2011) synthesized a series of diacetylene acids, including 4-(pentacosa-10,12-diynylamino)-4-oxobutanoic acid, which, in combination with pentacosa-10,12-diynoic acid, was used to create paper-based sensor arrays for solvent detection. These sensors exhibited a colorimetric response to various organic solvents, changing colors upon exposure (Pumtang et al., 2011).
Nanostructure Formation and Analysis
This compound derivatives have been explored in the formation of nanostructures. Alloisio et al. (2015) studied 10,12-pentacosadiynoic acid's ability to adsorb on the surface of silver nanoparticles, which, upon UV irradiation, produced stable nanohybrids with core–shell architectures. This research contributes to the understanding of nano to mesoscale architecture formation (Alloisio et al., 2015).
NMR Spectroscopy in Biochemical Studies
Dodevski et al. (2014) developed a reverse micelle surfactant system using 1-decanoyl-rac-glycerol and lauryldimethylamine-N-oxide for solution nuclear magnetic resonance (NMR) studies of proteins and nucleic acids. This system, incorporating compounds like this compound, enhances the NMR performance for studying macromolecules, showcasing its application in biochemical research (Dodevski et al., 2014).
Radiation Dosimetry
Research by Ali et al. (1996) explored the use of pentacosa-10,12-diynoic acid in Langmuir-Blodgett (LB) multilayer films for radiation dosimetry. These films respond to gamma and UV radiation, suggesting their potential as a dosimeter system in radiation processing industries (Ali et al., 1996).
Thermochromic Properties and Temperature Sensing
Wacharasindhu et al. (2010) investigated the thermochromic properties of polydiacetylenes derived from mono- and diamides of 10,12-pentacosadiynoic acid. The study showed variation in color transition temperatures and thermochromic reversibility, indicating potential applications in universal temperature sensing materials (Wacharasindhu et al., 2010).
properties
IUPAC Name |
pentacosan-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O/c1-3-5-7-9-11-12-13-14-15-16-18-20-22-24-25(26)23-21-19-17-10-8-6-4-2/h3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHORHTXEVNSCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492329.png)
![3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492330.png)
![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-thiopyrano[3,4-d][1,2,3]triazole](/img/structure/B1492336.png)





![2-[4-(Ethoxycarbonyl)oxan-4-yl]acetic acid](/img/structure/B1492346.png)

amine](/img/structure/B1492348.png)
![3-[(Oxan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1492349.png)
![3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride](/img/structure/B1492350.png)